Methylgallate

Catalog No.
S570261
CAS No.
99-24-1
M.F
C8H8O5
M. Wt
184.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylgallate

CAS Number

99-24-1

Product Name

Methylgallate

IUPAC Name

methyl 3,4,5-trihydroxybenzoate

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C8H8O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,9-11H,1H3

InChI Key

FBSFWRHWHYMIOG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C(=C1)O)O)O

Solubility

0.06 M

Synonyms

3,4,5-Trihydroxybenzoic Acid Methyl Ester; Methyl 3,4,5-Trihydroxybenzoate;NSC 363001

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)O)O

Methyl gallate (MG), also known as methyl-3,4,5-trihydroxybenzoate, is a naturally occurring phenolic compound found in various plants, including oak galls, sumac, and witch hazel []. It has gained significant interest in scientific research due to its diverse range of potential health benefits, prompting investigation of its applications in various fields.

Anti-Cancer Properties

Several studies have explored the anti-cancer properties of methyl gallate. It has been shown to exhibit anti-proliferative effects in various cancer cell lines, including melanoma, hepatocellular carcinoma, and breast cancer [, , ]. The potential mechanisms underlying these effects involve inducing apoptosis (programmed cell death), inhibiting cell migration and invasion, and disrupting tumor angiogenesis (blood vessel formation) [, , ]. However, further research is needed to fully understand the efficacy and safety of methyl gallate in cancer treatment and its potential application in clinical settings.

Anti-Inflammatory and Antioxidant Activity

Methyl gallate exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for treating various inflammatory conditions. Studies have demonstrated its ability to reduce inflammation in various models, including colitis and arthritis [, ]. Additionally, methyl gallate scavenges free radicals and protects cells from oxidative stress, potentially contributing to its protective effects in various diseases [].

Molecular Structure Analysis

Methylgallate possesses a relatively simple yet intriguing molecular structure. It consists of a benzene ring with three hydroxyl groups (making it a trihydroxyphenol) attached at positions 3, 4, and 5. A methoxy group (CH3O) is linked to the benzene ring at the 1 position []. This structure plays a crucial role in its biological functions. The hydroxyl groups contribute to its antioxidant properties by scavenging free radicals, while the methoxy group might influence its interaction with biological targets [].


Chemical Reactions Analysis

Synthesis:

Methylgallate can be synthesized through various methods, including:

  • Esterification of gallic acid with methanol using an acid catalyst.

Balanced Chemical Equation:

C6H3(OH)3COOH (gallic acid) + CH3OH (methanol) → C6H2(OH)3COOCH3 (methylgallate) + H2O (water)

Decomposition:

Under acidic or alkaline conditions, methylgallate can hydrolyze back to gallic acid and methanol [].

Other Relevant Reactions:


Physical And Chemical Properties Analysis

  • Melting Point: 200-203 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Soluble in hot water, methanol, ethanol, and acetone. Slightly soluble in cold water [].
  • Stability: Relatively stable under neutral conditions. Can decompose under acidic or alkaline conditions [].

Data Availability:

Limited data exists on other physical and chemical properties like vapor pressure, pKa, etc.

  • Antioxidant Activity: The hydroxyl groups in methylgallate scavenge free radicals, preventing oxidative damage to cells [].
  • Anticancer Activity: Methylgallate might inhibit the growth and proliferation of cancer cells through various mechanisms, including cell cycle arrest and induction of apoptosis.
  • Anti-inflammatory Activity: Methylgallate might suppress the production of inflammatory mediators and reduce the activity of inflammatory enzymes.

XLogP3

0.9

LogP

0.86 (LogP)

Appearance

Powder

UNII

623D3XG80C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (82.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

99-24-1

Wikipedia

Methyl gallate

General Manufacturing Information

Benzoic acid, 3,4,5-trihydroxy-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

Formation of Dehydrohexahydroxydiphenoyl Esters by Oxidative Coupling of Galloyl Esters in an Aqueous Medium Involved in Ellagitannin Biosynthesis

Takako Yamashita, Yosuke Matsuo, Yoshinori Saito, Takashi Tanaka
PMID: 33960720   DOI: 10.1002/asia.202100380

Abstract

Hexahydroxydiphenoyl (HHDP) and dehydrohexahydroxydiphenoyl (DHHDP) groups are the major acyl components of ellagitannins, which are polyphenols whose biosynthesis have attracted considerable attention; however, the mechanisms of the production of HHDP and DHHDP in the ellagitannin biosynthesis have not been clarified. With the aim of elucidating such a mechanism, this study investigates the CuCl
-mediated oxidation of simple galloyl derivatives in an aqueous medium. It is shown that the oxidation of methyl gallate affords a DHHDP-type dimer, whose reduction with Na
S
O
yields an HHDP-type dimer. However, the oxidation of the HHDP-type product over CuCl
does not afford the parent DHHDP ester. The oxidation of 1,4-butanediol digallate under the same conditions produces a DHHDP-type product via the intramolecular coupling of galloyl groups. These results strongly suggest that the DHHDP group is the initial product of the oxidative coupling of two galloyl groups in the ellagitannin biosynthesis, and subsequent reductive metabolism affords HHDP esters.


4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin

Mariya Campbell, Chih-Yun Cho, Andrew Ho, Jye-Yu Huang, Brooke Martin, Eric S Gilbert
PMID: 32663508   DOI: 10.1016/j.ijantimicag.2020.106086

Abstract

The adverse health effects of Staphylococcus aureus biofilm infections coupled with an increased global prevalence of antibiotic resistance highlight the need for novel anti-pathogenic, anti-biofilm compounds. The authors recently determined that ethyl-4-ethoxybenzoic acid (EEB) had anti-pathogenic, anti-biofilm activity. Based on this finding, a structure-activity analysis was undertaken to identify more effective compounds. Microtitre crystal violet assays followed by plate counts were conducted to measure the dose-dependent anti-biofilm and antimicrobial activities of 13 phenolic compounds related to EEB. By displaying these characteristics on a two-component plot, 4-ethoxybenzoic acid (4EB) and methyl gallate were identified as two anti-pathogenic, anti-biofilm compounds of interest. To characterize their mechanisms of activity, their effects on cell hydrophobicity, hemolysis activity, membrane integrity, extracellular polymeric substance production and vancomycin sensitivity were examined. Both 4EB and methyl gallate inhibited up to 87% of biofilm formation with minimal impact on the viability of stationary-phase cells or bacterial growth. Combination treatments of 4EB and vancomycin decreased the viability of biofilm-dwelling cells by up to 85% compared with vancomycin alone, indicating a synergistic effect. Methyl gallate did not potentiate vancomycin. 4EB decreased the percentage of hydrophobic cells in culture from 78% to 49%, indicating that 4EB may prevent biofilm formation by altering cell membrane hydrophobicity. These findings suggest that 4EB has potential as an anti-pathogenic, anti-biofilm agent for the prevention of S. aureus biofilms, or as a treatment for established biofilms when combined with antibiotics.


Effect of methyl gallate on immune response of Biomphalaria alexandrina (Ehrenberg, 1831) snails to infection with Schistosoma mansoni (Sambon, 1907)

Shereen M Mansour, Sara S M Sayed, Marwa T A Abdel-Wareth
PMID: 33409634   DOI: 10.1007/s00436-020-07037-z

Abstract

Schistosomiasis still affects a lot of people in many developing countries. Reducing the disease dissemination has been the target of various studies. As methyl gallate has antioxidant properties, it is assumed that it can be a good candidate for stimulating the immune response of snails. So, the aim of this work is to investigate the potential of using methyl gallate as an immunostimulant to Biomphalaria alexandrina snails in order to prevent the development of invading miracidia into infective cercariae. The infected snails were exposed to three concentrations of methyl gallate for two periods: 24 and 72 h. The results indicated that the most effective concentration was the lowest one: 125 mg/L of methyl gallate for 72 h, as it reduced both infection rate and mean number of shed cercariae. Also, it increased the total number of snails' hemocytes in hemolymph, which were observed in head-foot region and digestive gland of treated snails surrounding degenerated sporocysts and cercariae. In addition, hydrogen peroxide showed its highest content in tissues of snails exposed to 125 mg/L of methyl gallate for 72 h. In conclusion, methyl gallate can be considered as one of the most promising immunostimulants of B. alexandrina snails against infection with Schistosoma mansoni.


Interfacial performance of gallic acid and methyl gallate accompanied by lecithin in inhibiting bulk phase oil peroxidation

Hasan Mansouri, Reza Farhoosh, Mitra Rezaie
PMID: 32505058   DOI: 10.1016/j.foodchem.2020.127128

Abstract

From an interfacial phenomena standpoint, gallic acid (GA), methyl gallate (MG), and their combination alone and together with lecithin (L) were evaluated for their inhibition against the formation of lipid hydroperoxides and carbonyl compounds in a stripped sunflower oil. Lecithin at a level (500 ppm) lower than its critical micelle concentration was able to protect the lipid system to some extent. GA (log P = -0.21), which was of higher capacity than MG (log P = - 0.14) in donating H/e
(IC
= 36.4 vs. 39.9 μM and FRAP value = 598 vs. 514 μmol/L, respectively), exerted an antioxidant activity significantly better than MG in the bulk phase oil. Due to the improved interfacial performance, the inhibitory effect of the antioxidants was remarkably promoted in the presence of lecithin (L/GA/MG > L/GA > L/MG).


Metabolism of Gallic Acid and Its Distributions in Tea (

Xiaochen Zhou, Lanting Zeng, Yingjuan Chen, Xuewen Wang, Yinyin Liao, Yangyang Xiao, Xiumin Fu, Ziyin Yang
PMID: 32784431   DOI: 10.3390/ijms21165684

Abstract

In tea (
) plants, polyphenols are the representative metabolites and play important roles during their growth. Among tea polyphenols, catechins are extensively studied, while very little attention has been paid to other polyphenols such as gallic acid (GA) that occur in tea leaves with relatively high content. In this study, GA was able to be transformed into methyl gallate (MG), suggesting that GA is not only a precursor of catechins, but also can be transformed into other metabolites in tea plants. GA content in tea leaves was higher than MG content-regardless of the cultivar, plucking month or leaf position. These two metabolites occurred with higher amounts in tender leaves. Using nonaqueous fractionation techniques, it was found that GA and MG were abundantly accumulated in peroxisome. In addition, GA and MG were found to have strong antifungal activity against two main tea plant diseases,
and
. The information will advance our understanding on formation and biologic functions of polyphenols in tea plants and also provide a good reference for studying in vivo occurrence of specialized metabolites in economic plants.


Identification of functional compounds in baru (Dipteryx alata Vog.) nuts: Nutritional value, volatile and phenolic composition, antioxidant activity and antiproliferative effect

Sheila C Oliveira-Alves, Rafaela Sofia Pereira, Ana Bárbara Pereira, António Ferreira, Elsa Mecha, Andreia B Silva, Ana Teresa Serra, Maria R Bronze
PMID: 32247467   DOI: 10.1016/j.foodres.2020.109026

Abstract

This work aimed to contribute to the nutritional and functional characterization of roasted baru nuts, a seed widely consumed and produced in Brazil. Baru nut was characterized in terms of its nutritional value and volatile composition (SPME-GC-MS analysis). The ultrasound assisted extraction was used to extract free and bound phenolic compounds that were identified by LC-DAD-ESI-MS/MS method. Bioactivity assays were carried out to evaluate the antioxidant activity (ORAC and HOSC assay) and anticancer effect (inhibition of HT29 cell growth and targeting of cancer stemness) of baru nut extracts and phenolic compounds. Results showed that baru is a good source of protein and monounsaturated fatty acids, specifically oleic acid (47.20 g/100 g). The predominant volatile compounds are hexanal (71.18%) and 2,5-dimethyl-pyrazine (9.43%). The main phenolic compounds identified were gallic acid and its derivatives, such as gallic acid esters and gallotannins. Among all, gallic acid and methyl gallate seemed to be the main compounds responsible for the high antioxidant activity. The antiproliferative effect evaluated of baru extracts in HT29 cell line showed ability to impair cell growth in both monolayer and spheroid cultures and to reduce ALDH+ population. These results supply new information about the functional compounds presents in baru nut, which are important sources of natural antioxidants and antiproliferative compounds.


Methodology optimization for the analysis of phenolic compounds in chestnut (

Francisco Fuente-Maqueda, Ana Rodríguez, Juan Majada, Belén Fernández, Isabel Feito
PMID: 32223433   DOI: 10.1177/1082013220911782

Abstract

Phenols are bioactive substances of great interest because of their involvement in plant physiology, their use in many industrial processes, and their impact on human health. This work aims to summarize the varied approaches to the phenolic analysis of chestnut (bark and wood of trunk and branches, leaves, catkins, burs, and fruit) and to collate the optimal conditions into an easy to follow and execute protocol. Phenolic compounds were extracted by solid-liquid extraction and separated by liquid-liquid extraction. Total phenols content was determined by Folin-Ciocalteu assay, condensed tannins by vanillin assay, and hydrolyzable tannins (gallotannins and ellagitannins) by high-performance liquid chromatography quantification of methyl gallate and ellagic acid following acid methanolysis. The lowest temperature for conservation (-80 ℃), lyophilization, and milling (liquid N
) were the most effective pretreatments for samples. For quantification of tannins, the use of water clearly reduced the sensitivity of the analysis of condensed tannins, whilst the more efficient degradation capacity of sulfuric acid improved the methanolysis of hydrolyzable tannins. These findings were validated using a range of chestnut tissues, and thus confirm the utility and effectiveness of this easy to implement, cost-effective, and efficient protocol.


Methyl gallate: Selective antileishmanial activity correlates with host-cell directed effects

Clarice Noleto Dias, Thaís Amanda de Lima Nunes, Julyanne Maria Saraiva de Sousa, Lellis Henrique Costa, Raiza Raianne Luz Rodrigues, Ana Jérsia Araújo, José Delano Barreto Marinho Filho, Marcos Vinícius da Silva, Márcia Rosa Oliveira, Fernando Aécio de Amorim Carvalho, Klinger Antonio da Franca Rodrigues
PMID: 32112863   DOI: 10.1016/j.cbi.2020.109026

Abstract

Leishmaniasis is a widespread tropical infection caused by different species of Leishmania protozoa. Many of the available drugs against the disease are toxic and in certain cases parasite drug resistance is developed. The discovery of drugs for the treatment of leishmaniasis is a pressing concern. In the present work, we describe in vitro studies of the phenolic compound methyl gallate (MG) against Leishmania (Leishmania) amazonensis and its possible mechanisms of action. The in vitro activity of MG was assayed against L. amazonensis (promastigotes, axenic amastigotes, and intramacrophagic amastigotes). Cytotoxicity tests were performed with J774A.1 macrophages and THP-1 cell derived macrophages. To evaluate mechanisms of action, we analyzed cellular TNF-α, IL-12, IFN-γ, IL-10, IL-6, NO, ROS levels, arginase activity, and structural mechanisms (phagocytic and lysosomal activities) involving macrophage activation. Meglumine antimoniate and amphotericin B were used as reference drugs. It was observed that MG effectively inhibited the growth of both promastigote (IC
5.71 μM) and amastigote-like forms (EC
5.39 μM), with much higher selectivity indexes than the reference drugs, being more benign towards J774A.1 macrophages than meglumine antimoniate and amphotericin B, at 1631- and 70.92-fold respectively, with respect to the promastigote form. Additionally, MG proved to be even more active against intracellular amastigotes of the parasite (EC
4.24 μM). Our results showed that antileishmania activity was associated with increased TNF-α, IL-12, NO and ROS levels, as well as decreased IL-6 and decreased arginase activity. In addition, MG induced increased phagocytic capability, and lysosomal volume in macrophages; structural parameters of microbicidal activity. Taken together, our results suggest that MG may be a promising candidate for new drug development against leishmaniasis.


Evaluation of the pharmacokinetic-pharmacodynamic integration of marbofloxacin in combination with methyl gallate against Salmonella Typhimurium in rats

Biruk Tesfaye Birhanu, Eon-Bee Lee, Seung-Chun Park
PMID: 32497083   DOI: 10.1371/journal.pone.0234211

Abstract

Fluoroquinolone resistance in Salmonella Typhimurium is becoming a major concern. Hence, an intervention to limit the growth in resistance is inevitable. One way to combat this challenge is through combination therapy. The combination of antibiotics with phytochemicals has become an ideal means of preventing antimicrobial resistance. Recently, in an in vitro study, the combination of methyl gallate (MG) with marbofloxacin (MAR) has shown to prevent Salmonella Typhimurium invasion. It is also worth to study the effects of plant extracts on the pharmacokinetics of antibiotics. Hence, the objective of this study was to determine the effect of MG on the pharmacokinetics of MAR and pharmacokinetics/pharmacodynamics integration of MG and MAR. The micro-broth dilution method was used to obtain the minimum inhibitory concentration (MIC), and fractional inhibitory concentration (FIC) of MAR and MG. Whereas, the pharmacokinetic was conducted in rats by administering either MAR alone or combined with MG through oral and/or intravenous routes. The results indicated that the MIC of MAR and MG against standard strain Salmonella Typhimurium (ATCC 14028) was 0.031 and 500 μg/mL, respectively. The FICindex of the combination of MAR and MG was 0.5. For orally administered drugs, the Cmax and AUC24h of MAR were 1.04 and 0.78 μg/mL and 5.98 and 6.11 h.μg/mL when MAR was given alone and in combination with MG, respectively. The intravenous administration of MAR showed a half-life of 3.8 and 3.9 h; a clearance rate of 1.1 and 0.73 L/h/kg and a volume of distribution of 5.98 and 4.13 L/kg for MAR alone and in combination with MG, respectively. The AUC24/MIC for MAR alone and in combination with MG was 192.8 and 381.9 h, respectively. In conclusion, MG has shown to increase the antimicrobial activity of MAR in vitro and ex vivo experiments without affecting the pharmacokinetics of MAR in rats.


Methyl gallate attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways

Luana Barbosa Correa, Leonardo Noboru Seito, Marília F Manchope, Waldiceu A Verri Jr, Thiago Mattar Cunha, Maria G Henriques, Elaine Cruz Rosas
PMID: 33037469   DOI: 10.1007/s00011-020-01407-0

Abstract

Methyl gallate (MG) is a prevalent polyphenol in the plant kingdom, which may be related to the effects of several medicinal plants. Although it is widely reported that polyphenols have therapeutic effects, there are few studies demonstrating that MG has anti-inflammatory action. This study aimed to investigate the molecular mechanism behind the anti-inflammatory activity of MG and its effect on hyperalgesia.
Swiss mice were pretreated orally with different doses of MG and subjected to i.pl. injection of zymosan to induce paw edema. RAW264.7 macrophages and BMDMs stimulated with different TLR agonists such as zymosan, LPS, or Pam3CSK
were used to investigate the molecular mechanisms of MG RESULTS: MG inhibits zymosan-induced paw edema and hyperalgesia and modulates molecular pathways crucial for inflammation development. Pretreatment with MG inhibited cytokines production and NF-κB activity by RAW 264.7 cells stimulated with zymosan, Pam3CSK
or LPS, but not with PMA. Moreover, pretreatment with MG decreased IκB degradation, nuclear translocation of NF-κBp65, c-jun and c-fos and ERK1/2, p38 and JNK phosphorylation.
Thus, the results of this study demonstrate that MG has a promising anti-inflammatory effect and suggests an explanation of its mechanism of action through the inhibition of NF-κB signaling and the MAPK pathway.


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